N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride
Description
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride is a synthetic sulfonamide derivative featuring a benzo[d]thiazol core, a phenylsulfonyl group, and a dimethylaminoethyl side chain. The hydrochloride salt enhances solubility, a critical factor for bioavailability .
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2.ClH/c1-17-9-7-12-19-21(17)23-22(29-19)25(15-14-24(2)3)20(26)13-8-16-30(27,28)18-10-5-4-6-11-18;/h4-7,9-12H,8,13-16H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTOWHQZOAMMAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)CCCS(=O)(=O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride is a synthetic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula: C19H24N2O2S
- Molecular Weight: 368.47 g/mol
- Structure: The compound features a dimethylamino group, a benzo[d]thiazole moiety, and a phenylsulfonyl group that contribute to its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including:
- Ion Channels: It has been shown to modulate ion channels critical for neuronal excitability, suggesting potential applications in neurological disorders.
- Enzymatic Inhibition: The sulfonamide group may inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for anticancer therapies.
- Protein Binding: The compound can bind to proteins and alter their function, potentially affecting pathways related to cell survival and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Inhibition of proliferation |
| A549 (Lung Cancer) | 12.7 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Neurological Effects
The compound has also been investigated for its potential neuroprotective effects. Studies have shown that it can enhance KCC2 (potassium-chloride cotransporter 2) activity, which is crucial for maintaining neuronal excitability and preventing seizure activity:
- KCC2 Potentiation: In neuronal-glial co-cultures, the compound significantly attenuated seizure-like activity, indicating its potential as a treatment for epilepsy and related disorders .
Case Studies
-
Case Study on Anticancer Efficacy:
A recent study evaluated the effects of the compound on breast cancer cells. The results indicated that treatment with varying concentrations led to significant reductions in cell viability and increased apoptosis markers, highlighting its potential as an effective therapeutic agent against breast cancer. -
Neuroprotective Effects in Epilepsy Models:
Another study assessed the compound's impact on seizure models in rodents. The administration of the compound resulted in a marked decrease in seizure frequency and duration, supporting its role as a KCC2 potentiator .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its butanamide backbone, 4-methylbenzo[d]thiazol, and phenylsulfonyl group. Key analogues include:
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Observations :
Pharmacological and Physicochemical Properties
Analytical Characterization
As demonstrated in , the compound’s structure would be confirmed via:
- IR Spectroscopy : Absence of C=O stretches (1663–1682 cm⁻¹) in intermediates, confirming cyclization.
- NMR/MS: Characteristic shifts for the dimethylaminoethyl group (δ ~2.2 ppm for N(CH₃)₂) and phenylsulfonyl protons (δ ~7.5–8.0 ppm) .
Preparation Methods
Preparation of 4-Methylbenzo[d]thiazol-2-amine (Intermediate A)
The benzothiazole core is synthesized via cyclization of 2-amino-4-methylthiophenol with cyanogen bromide (BrCN) under acidic conditions:
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| 2-Amino-4-methylthiophenol | 1.0 equiv | Substrate |
| Cyanogen bromide | 1.2 equiv | Cyclizing agent |
| HCl (conc.) | Catalytic | Acid catalyst |
| Ethanol | Solvent | - |
| Temperature | 60°C | - |
| Time | 6 hours | - |
Yield : 78–82%
Characterization : $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 7.45 (d, J = 8.0 Hz, 1H), 7.21 (s, 1H), 6.95 (d, J = 8.0 Hz, 1H), 2.34 (s, 3H).
Synthesis of 4-(Phenylsulfonyl)butanoyl Chloride (Intermediate B)
The sulfonyl-containing acyl chloride is prepared via a two-step process:
- Sulfonation of but-3-enoic acid : Reaction with benzenesulfonyl chloride in the presence of KOH.
- Chlorination : Treatment with thionyl chloride (SOCl₂).
Step 1: Sulfonation
| Component | Quantity | Role |
|---|---|---|
| But-3-enoic acid | 1.0 equiv | Substrate |
| Benzenesulfonyl chloride | 1.1 equiv | Sulfonating agent |
| KOH | 0.1 equiv | Base catalyst |
| Dichloromethane | Solvent | - |
| Temperature | Room temp. | - |
| Time | 3 hours | - |
Step 2: Chlorination
| Component | Quantity | Role |
|---|---|---|
| 4-(Phenylsulfonyl)butanoic acid | 1.0 equiv | Substrate |
| SOCl₂ | 3.0 equiv | Chlorinating agent |
| Toluene | Solvent | - |
| Temperature | Reflux | - |
| Time | 2 hours | - |
Alkylation to Form N-(2-(Dimethylamino)ethyl)-4-methylbenzo[d]thiazol-2-amine (Intermediate C)
The dimethylaminoethyl side chain is introduced via nucleophilic substitution using 2-chloro-N,N-dimethylethanamine hydrochloride:
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| Intermediate A | 1.0 equiv | Substrate |
| 2-Chloro-N,N-dimethylethanamine | 1.5 equiv | Alkylating agent |
| K₂CO₃ | 2.0 equiv | Base |
| DMF | Solvent | - |
| Temperature | 80°C | - |
| Time | 12 hours | - |
Yield : 70–75%
Characterization : ESI-MS (m/z): 262.1 [M+H]⁺.
Final Coupling and Salt Formation
Amide Bond Formation
Intermediate C reacts with Intermediate B in the presence of a coupling agent to form the target amide:
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| Intermediate C | 1.0 equiv | Amine |
| Intermediate B | 1.1 equiv | Acyl chloride |
| Triethylamine | 2.0 equiv | Acid scavenger |
| Dichloromethane | Solvent | - |
| Temperature | 0°C → RT | - |
| Time | 4 hours | - |
Hydrochloride Salt Precipitation
The free base is converted to the hydrochloride salt by treatment with HCl gas in diethyl ether:
Conditions
| Component | Quantity | Role |
|---|---|---|
| Free base | 1.0 equiv | Substrate |
| HCl (g) | Excess | Proton source |
| Diethyl ether | Solvent | - |
| Temperature | 0°C | - |
Yield : 92%
Purity : >98% (HPLC)
Optimization and Scalability
Catalytic Efficiency in Sulfonation
Adopting KOH catalysis (as demonstrated in CN103360363A) reduced reaction times from 30 hours to 2–3 hours while maintaining yields >85%. Similar catalytic acceleration is achievable in the target compound’s sulfonation step.
Solvent Selection
Polar aprotic solvents (DMF, dichloromethane) enhanced reaction rates in alkylation and acylation steps, while ethers facilitated salt precipitation without byproduct formation.
Challenges and Mitigation Strategies
- Nucleophilicity of Benzothiazole Amine : The electron-withdrawing thiazole ring reduces amine reactivity. Mitigation: Use of strong bases (K₂CO₃) and elevated temperatures.
- Hydrolysis of Sulfonyl Group : Early-stage sulfonation risks hydrolysis. Mitigation: Introduce sulfonyl moiety after amide bond formation.
Q & A
Q. What are the critical steps in synthesizing this compound, and how are intermediates monitored?
The synthesis involves multi-step organic reactions, typically starting with amide bond formation between dimethylaminoethylamine and 4-methylbenzo[d]thiazol-2-amine, followed by sulfonylation of the butanamide backbone. Key steps include:
- Amide coupling : Use of coupling agents like EDCI/HOBt in DMF under nitrogen .
- Sulfonylation : Reaction with phenylsulfonyl chloride in dichloromethane at 0–5°C to avoid side reactions .
- Hydrochloride salt formation : Precipitation using HCl in ethanol . Monitoring : Thin-layer chromatography (TLC) with silica gel plates (eluent: 7:3 hexane/ethyl acetate) and H NMR (e.g., δ 2.2–2.5 ppm for dimethylamino protons) track intermediate formation .
Q. Which analytical techniques validate structural integrity and purity?
- Structural confirmation :
- H/C NMR: Peaks at δ 7.8–8.1 ppm (aromatic protons) and δ 170–175 ppm (amide carbonyl) confirm connectivity .
- FT-IR: Stretching at 1650–1680 cm (C=O) and 1150–1170 cm (S=O) .
- Purity assessment :
- HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) with ≥95% purity threshold .
- Mass spectrometry (ESI-MS): [M+H] ion matching theoretical molecular weight .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Design of Experiments (DoE) : Use a central composite design to evaluate factors like temperature (40–80°C), solvent polarity (DMF vs. THF), and stoichiometry. Response surface methodology identifies optimal conditions (e.g., 60°C in DMF with 1.2:1 sulfonyl chloride ratio) .
- Byproduct mitigation : Add molecular sieves to absorb water during sulfonylation, reducing hydrolysis .
Q. How do structural modifications influence biological activity?
Comparative studies of analogs reveal:
Q. What computational strategies predict reactivity and guide synthesis?
- Quantum chemistry : Density functional theory (DFT) calculates transition-state energies for sulfonylation, identifying rate-limiting steps .
- Machine learning : ICReDD’s reaction prediction models use PubChem data to prioritize solvent/catalyst combinations, reducing trial-and-error .
Q. How to address discrepancies in biological assay data across studies?
- Meta-analysis : Normalize data using pIC values and apply multivariate regression to isolate variables (e.g., cell line specificity, assay protocols) .
- Orthogonal assays : Validate kinase inhibition via Western blot (phospho-AKT levels) alongside enzymatic assays .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
